Cas no 2137447-35-7 (2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide)
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide
- 2137447-35-7
- EN300-1109898
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- Inchi: 1S/C8H14N4O/c1-3-10-7(13)6(2)12-5-4-11-8(12)9/h4-6H,3H2,1-2H3,(H2,9,11)(H,10,13)
- InChI Key: ZIOSOTUBHXFHLA-UHFFFAOYSA-N
- SMILES: O=C(C(C)N1C=CN=C1N)NCC
Computed Properties
- Exact Mass: 182.11676108g/mol
- Monoisotopic Mass: 182.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 72.9Ų
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1109898-0.05g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1109898-0.1g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1109898-0.25g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1109898-0.5g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1109898-1.0g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 1g |
$1057.0 | 2023-05-24 | ||
| Enamine | EN300-1109898-2.5g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1109898-5.0g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-1109898-10.0g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 10g |
$4545.0 | 2023-05-24 | ||
| Enamine | EN300-1109898-1g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1109898-5g |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide |
2137447-35-7 | 95% | 5g |
$2235.0 | 2023-10-27 |
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide
Introduction to 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide (CAS No. 2137447-35-7)
2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide, identified by the chemical identifier CAS No. 2137447-35-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of an imidazole ring and an aminoethylamide moiety makes it a versatile scaffold for developing novel therapeutic agents.
The imidazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. Specifically, the 1H-imidazole ring in 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide can engage in hydrogen bonding and π-stacking interactions, which are crucial for ligand-receptor binding affinity. This structural feature has been leveraged in the design of compounds targeting various diseases, including cancer, inflammation, and infectious disorders.
The N-ethylpropanamide group appended to the imidazole ring introduces additional functional flexibility, allowing for further derivatization and optimization. This amide linkage can serve as a hinge region, facilitating conformational changes that enhance binding efficacy. Moreover, the ethyl group provides a hydrophobic anchor, improving solubility and membrane permeability—critical factors for drug bioavailability.
Recent advancements in computational chemistry and high-throughput screening have highlighted the significance of 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide as a lead compound. Studies have demonstrated its potential in inhibiting kinases and other enzymes involved in signal transduction pathways. For instance, modifications of this scaffold have led to the discovery of compounds with promising activity against tyrosine kinases, which are aberrantly activated in many cancers.
One notable research direction involves the synthesis of analogs of 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide that exhibit enhanced selectivity for specific enzyme targets. By fine-tuning the substitution patterns on the imidazole ring and the amide moiety, researchers have identified derivatives with improved pharmacokinetic profiles. These efforts align with the broader goal of developing targeted therapies that minimize off-target effects and reduce systemic toxicity.
The role of imidazole derivatives in modulating biological processes extends beyond their kinase inhibition capabilities. Emerging evidence suggests that these compounds can also influence immune responses and microbial interactions. For example, certain imidazole-based molecules have shown efficacy in modulating T-cell activity, making them attractive candidates for immunotherapy applications.
In terms of synthetic methodologies, 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide can be accessed through multi-step organic transformations involving condensation reactions between appropriate precursors. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic systems have further streamlined these processes, enabling scalable production for preclinical studies.
The pharmacological evaluation of CAS No. 2137447-35-7 has revealed intriguing properties that warrant further exploration. In vitro assays have indicated moderate to high potency against selected targets, with promising preliminary data in cellular models. These findings underscore the compound's potential as a building block for next-generation therapeutics.
Future research is likely to focus on optimizing the pharmacological properties of derivatives derived from 2-(2-amino-1H-imidazol-1-yl)-N-ethylpropanamide through structure-based drug design approaches. Integration of machine learning models with experimental data will aid in predicting novel analogs with enhanced efficacy and safety profiles. Such interdisciplinary efforts are essential for translating basic research into tangible therapeutic benefits.
Additionally, the growing interest in biologics has prompted investigations into conjugating small molecules like CAS No. 2137447-35-7 with peptides or proteins to enhance their delivery or target specificity. This strategy leverages the unique structural features of imidazole derivatives to improve therapeutic outcomes while addressing limitations associated with traditional small-molecule drugs.
In conclusion,2-(2-amino-1H-imidazol-1-yli)-N-Ethylpropanamide (CAS No: 2137447357) represents a compelling example of how structural innovation can drive advancements in drug discovery. Its combination of an imidazole pharmacophore and an amide linkage offers a rich platform for developing novel therapeutics across multiple disease areas. As research progresses, this compound is poised to play a significant role in shaping future treatments.
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